molecular formula C10H18N2O3S B6790954 N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide

N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide

Cat. No.: B6790954
M. Wt: 246.33 g/mol
InChI Key: SUURGWDGHTVPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c13-10(11-7-9-3-4-9)8-12-5-1-2-6-16(12,14)15/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUURGWDGHTVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)CC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide typically involves the reaction of cyclopropylmethylamine with a suitable acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine. The reaction conditions may include:

  • Temperature: Room temperature to reflux
  • Solvent: Dichloromethane, toluene, or another suitable organic solvent
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide: can be compared with other acetamides, such as N-ethylacetamide or N-methylacetamide.

    Thiazinan derivatives: Compounds with similar thiazinan structures, such as 1,1-dioxothiazinan-2-yl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other acetamides or thiazinan derivatives.

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